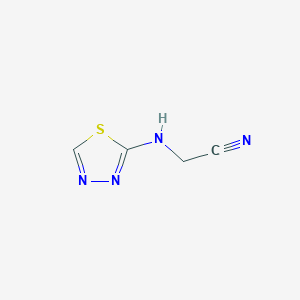

Acetonitrile,(1,3,4-thiadiazol-2-ylamino)-

Description

Contextualization of 1,3,4-Thiadiazole (B1197879) Derivatives in Heterocyclic Chemistry

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. ingentaconnect.com This scaffold is considered "privileged" in medicinal chemistry, as its derivatives are known to exhibit a remarkable breadth of biological activities. ingentaconnect.comnih.gov The high aromaticity of the ring system confers significant in vivo stability and generally low toxicity. acs.org Furthermore, the mesoionic nature of 1,3,4-thiadiazoles allows them to cross cellular membranes and interact effectively with various biological targets. nih.govacs.org

The synthesis of the 1,3,4-thiadiazole core is well-established, with common methods involving the cyclization of thiosemicarbazide (B42300) precursors with reagents like carboxylic acids, acid chlorides, or carbon disulfide. sci-hub.stsbq.org.brchemmethod.com This accessibility has facilitated the generation of extensive libraries of substituted 1,3,4-thiadiazole derivatives. Research has demonstrated that these compounds possess a wide array of pharmacological properties, making them valuable candidates for drug development. nih.govmdpi.com

| Biological Activity | References |

|---|---|

| Anticancer | nih.govnih.govnih.govderpharmachemica.com |

| Antibacterial | nih.govdovepress.comnih.gov |

| Antifungal | nih.govdovepress.comnih.gov |

| Antiviral | nih.govmdpi.commdpi.com |

| Anti-inflammatory | nih.govchemmethod.com |

| Antitubercular | mdpi.comchemmethod.com |

| Anticonvulsant | dovepress.com |

| Antidepressant | chemmethod.commdpi.com |

| Diuretic | mdpi.com |

Significance of Acetonitrile (B52724) and its Derivatives as Synthetic Building Blocks and Ligands

Acetonitrile (CH₃CN) is the simplest organic nitrile and is widely recognized for its utility in organic synthesis and coordination chemistry. tandfonline.com While frequently employed as a polar aprotic solvent due to its miscibility with water and a range of organic solvents, its role as a reactant and building block is of significant chemical importance. tandfonline.com

As a synthetic building block, acetonitrile is a versatile two-carbon synthon. nih.gov The methyl protons are weakly acidic, allowing for deprotonation to form a nucleophilic cyanomethyl anion (⁻CH₂CN), which can participate in various carbon-carbon bond-forming reactions. sci-hub.st Furthermore, the nitrogen atom's lone pair of electrons allows it to act as a nucleophile. dovepress.com Acetonitrile can also be a source of nitrogen or a cyanide group in the synthesis of various nitrogen-containing compounds and other nitriles. sci-hub.stdovepress.com

In the realm of coordination chemistry, acetonitrile serves as a labile ligand in many transition metal complexes. tandfonline.com Its weakly basic nature means it can be easily displaced by other ligands, making acetonitrile complexes valuable precursors for synthesizing more complex coordination compounds. nih.gov For example, bis(acetonitrile)palladium dichloride is a common starting material in palladium catalysis, prepared by heating palladium chloride in acetonitrile. nih.gov The nitrile group can also coordinate to metal centers in an η²-fashion, a bonding mode that is an intermediate in certain metal-catalyzed reactions of nitriles. derpharmachemica.com

Overview of Current Research Trajectories for Acetonitrile, (1,3,4-thiadiazol-2-ylamino)- Analogues

Direct research on Acetonitrile, (1,3,4-thiadiazol-2-ylamino)- is not extensively documented in publicly available literature. However, current research trajectories for its analogues can be inferred by examining studies on its constituent parts: 2-amino-1,3,4-thiadiazoles and azolylacetonitriles.

A primary research focus is the synthesis of diverse 2-amino-1,3,4-thiadiazole (B1665364) derivatives. These compounds serve as crucial intermediates for creating more complex molecules with potential biological activity. sci-hub.stnih.gov Synthetic strategies often involve the cyclodehydration of N-acyl-thiosemicarbazides or the reaction of thiosemicarbazide with carboxylic acids under various conditions, for instance, using polyphosphate ester (PPE) as a mild cyclodehydrating agent. nih.govmdpi.com The resulting 2-amino-1,3,4-thiadiazole scaffold can then be further functionalized.

Another significant research avenue involves the chemistry of azolylacetonitriles, which are heterocyclic structures bearing a cyanomethyl (-CH₂CN) group. Studies on compounds like 5-N-benzoylamino-1,3,4-thiadiazole-2-yl-acetonitrile have shown that the methylene (B1212753) moiety in these molecules is reactive toward electrophiles. tandfonline.comresearchgate.net This reactivity has been utilized to synthesize a variety of functionally substituted and condensed azole systems, such as 2-aminothiophene derivatives, by reacting the azolylacetonitrile with reagents like malononitrile (B47326) derivatives in the presence of elemental sulfur. tandfonline.com This suggests that the cyanomethyl group attached to a thiadiazole ring is a key site for synthetic elaboration.

Therefore, the current research trajectories for analogues involve two main approaches:

Functionalization of the 2-amino-1,3,4-thiadiazole core: Synthesizing various derivatives by modifying the amino group or by substituting the 5-position of the thiadiazole ring to explore structure-activity relationships. nih.govijpcbs.com

Elaboration of the cyanomethyl side chain: Utilizing the reactivity of the active methylene group in thiadiazolyl acetonitriles to construct more complex heterocyclic systems. tandfonline.com

These parallel research efforts indicate a strong interest in combining the thiadiazole core with other functional groups to generate novel compounds for screening in various biological assays.

Scope and Objectives of Focused Scholarly Investigation

Given the established importance of the 1,3,4-thiadiazole and acetonitrile moieties, a focused scholarly investigation into Acetonitrile, (1,3,4-thiadiazol-2-ylamino)- is warranted. The primary objectives of such an investigation would be:

Development of an Unambiguous Synthetic Route: To establish a reliable and efficient method for the synthesis of Acetonitrile, (1,3,4-thiadiazol-2-ylamino)-. This would likely involve the synthesis of a 2-amino-1,3,4-thiadiazole precursor followed by a selective N-alkylation with a haloacetonitrile, or a similar strategy.

Full Spectroscopic and Structural Characterization: To thoroughly characterize the synthesized compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry, to confirm its structure unequivocally.

Exploration of Chemical Reactivity: To investigate the reactivity of the bifunctional molecule. This would include studying reactions at the secondary amine, the active methylene group, and the nitrile functionality. The goal is to understand how the two integrated scaffolds influence each other's reactivity and to use this knowledge to synthesize novel, more complex heterocyclic systems.

Preliminary Biological Screening: Drawing upon the vast literature on the pharmacological activities of 1,3,4-thiadiazole derivatives, the synthesized compound and its subsequent derivatives would be subjected to initial in vitro screening for a range of biological activities, such as antimicrobial and anticancer properties, to identify potential lead compounds for further development. nih.govdovepress.com

This focused investigation would provide fundamental chemical knowledge about this specific hybrid molecule and could unlock its potential as a versatile building block for applications in medicinal and materials chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H4N4S |

|---|---|

Molecular Weight |

140.17 g/mol |

IUPAC Name |

2-(1,3,4-thiadiazol-2-ylamino)acetonitrile |

InChI |

InChI=1S/C4H4N4S/c5-1-2-6-4-8-7-3-9-4/h3H,2H2,(H,6,8) |

InChI Key |

XYONYRJGJDIVFB-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN=C(S1)NCC#N |

Origin of Product |

United States |

Reactivity and Chemical Transformations of Acetonitrile, 1,3,4 Thiadiazol 2 Ylamino and Its Derivatives

Functional Group Modifications at the Thiadiazole Ring and Acetonitrile (B52724) Moiety

The electron-deficient nature of the carbon atoms in the 1,3,4-thiadiazole (B1197879) ring facilitates nucleophilic substitution reactions, particularly when a good leaving group is present at the C2 or C5 position. chemicalbook.commdpi.com Halogenated 1,3,4-thiadiazoles are valuable intermediates, as the halogen atom can be readily displaced by a variety of nucleophiles. nih.govbu.edu.eg For instance, 5-chloro-thiadiazoles react with nucleophiles to yield a range of 5-substituted-2-aryl-1,3,4-thiadiazoles. nih.gov Similarly, the thiomethyl group in 2-methylthiothiadiazolium salts is a good leaving group that can be displaced by amines and hydrazines to introduce nitrogen functionalities at that position. bu.edu.eg While the parent compound Acetonitrile, (1,3,4-thiadiazol-2-ylamino)- does not have a leaving group at the 5-position, derivatives can be synthesized to undergo such transformations.

Table 1: Examples of Nucleophilic Substitution on 1,3,4-Thiadiazole Derivatives

| Starting Material | Nucleophile | Product | Reference |

| 5-Chloro-2-aryl-1,3,4-thiadiazole | Various Nucleophiles | 5-Substituted-2-aryl-1,3,4-thiadiazole | nih.gov |

| 2-Methylthiothiadiazolium salt | Amines, Hydrazines | 2-Imino or 2-Hydrazono-1,3,4-thiadiazoles | bu.edu.eg |

| 2-Chlorothiadiazole | Ethyl acetate (B1210297) (in presence of NaHMDS) | 2-Substituted thiadiazole | bu.edu.eg |

This table is interactive and can be sorted by clicking on the column headers.

The 1,3,4-thiadiazole ring itself is electron-deficient and thus generally unreactive towards electrophilic substitution. chemicalbook.comnih.gov However, if an aromatic moiety, such as a phenyl group, is attached to the thiadiazole ring, it can undergo electrophilic substitution. The thiadiazole ring acts as a deactivating group, directing incoming electrophiles to the meta- and para-positions of the attached aromatic ring. The presence of electron-donating groups on the thiadiazole ring, such as an amino group, can facilitate these electrophilic substitution reactions. chemicalbook.com

The exocyclic amino group in Acetonitrile, (1,3,4-thiadiazol-2-ylamino)- and its derivatives is a key site for chemical modifications. It can undergo electrophilic attack, and ring formation between the amino nitrogen and a ring nitrogen is a common reaction pathway. nih.gov For example, the reaction of 2-amino-1,3,4-thiadiazole (B1665364) with 1,3-dicarbonyl compounds can lead to the formation of pyrimidine (B1678525) rings. nih.gov

The acetonitrile moiety also offers various avenues for chemical transformation. The protons on the methyl group are slightly acidic and can be deprotonated to form a nucleophile. ntnu.no The nitrile group itself can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. chemistrysteps.com It can also be reduced to a primary amine using reducing agents like LiAlH₄. chemistrysteps.com Furthermore, the nitrile carbon is electrophilic and can react with organometallic reagents such as Grignard reagents to form ketones after hydrolysis. chemistrysteps.com

Table 2: Reactivity of the Amino and Nitrile Groups

| Functional Group | Reagent/Condition | Product Type | Reference |

| Amino Linker | 1,3-Dicarbonyl compounds | Fused Pyrimidines | nih.gov |

| Acetonitrile (α-protons) | Strong Base (e.g., NaH) | Nucleophilic carbanion | ntnu.no |

| Acetonitrile (Nitrile) | H₃O⁺ / H₂O or OH⁻ / H₂O | Carboxylic Acid / Amide | chemistrysteps.com |

| Acetonitrile (Nitrile) | LiAlH₄ | Primary Amine | chemistrysteps.com |

| Acetonitrile (Nitrile) | Grignard Reagent (RMgX) then H₃O⁺ | Ketone | chemistrysteps.com |

This table is interactive and can be sorted by clicking on the column headers.

Cycloaddition and Condensation Reactions for Novel Heterocycle Formation

Derivatives of 2-amino-1,3,4-thiadiazole are versatile building blocks for the synthesis of new heterocyclic systems through condensation and cycloaddition reactions. The amino group readily condenses with various carbonyl compounds. For instance, reaction with aldehydes can form Schiff bases (imines), which can be further cyclized. jocpr.com Condensation with 1,3-dicarbonyl compounds, such as 2,4-pentanedione, can yield substituted pyrimidines. nih.govresearchgate.net Thiosemicarbazones, which are precursors to 2-amino-1,3,4-thiadiazoles, can undergo oxidative cyclization to form the thiadiazole ring. sbq.org.brnih.govresearchgate.net This cyclization can be mediated by various reagents, including iodine. nih.govresearchgate.net

Cross-Coupling Reactions for Functionalization (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are powerful tools for the functionalization of the 1,3,4-thiadiazole ring. mdpi.comlookchem.comresearchgate.netresearchgate.net These reactions typically involve the coupling of a halo-substituted thiadiazole with an organoboron compound in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net This methodology allows for the formation of C-C bonds and the introduction of various aryl or heteroaryl substituents onto the thiadiazole core, leading to the synthesis of complex, conjugated molecules. mdpi.comlookchem.comresearchgate.net For these reactions to be applied to Acetonitrile, (1,3,4-thiadiazol-2-ylamino)-, a halogen substituent would need to be introduced at the 5-position of the thiadiazole ring.

Tautomerism Studies and their Influence on Reactivity

Compounds containing the 2-amino-1,3,4-thiadiazole scaffold can exist in different tautomeric forms, primarily the amino and imino forms. nih.govsid.ir Computational studies using DFT methods have shown that for 2-amino-1,3,4-thiadiazole, the amino tautomer (ATD) is the most stable form and strongly dominates in both the gas phase and in various solvents. sid.ir The solvent does not appear to significantly affect the tautomeric preference. sid.ir This predominance of the amino form is crucial for understanding its reactivity, as it dictates that reactions will primarily occur at the exocyclic amino group rather than through the imino tautomer. For other substituted 1,3,4-thiadiazoles, such as those with mercapto or hydroxyl groups, thione-thiol and keto-enol tautomerism are also possible and play a significant role in their chemical behavior. nih.govresearchgate.net For example, 5-aroylamino-3H-1,3,4-thiadiazole-2-thiones exist predominantly in the thione form. researchgate.net A study on a novel 1,3,4-thiadiazole derivative containing a 3-mercaptobutan-2-one moiety found that it exists in keto-enol tautomeric forms, with the keto form being favored in polar aprotic solvents. nih.gov

Table 3: Tautomeric Forms of 2-Amino-1,3,4-thiadiazole

| Tautomer Name | Structure | Relative Stability | Reference |

| 2-amino-1,3,4-thiadiazole (ATD) | Amino form | Most stable | sid.ir |

| 2(3H)-imino-1,3,4-thiadiazole (ITD) | Imino form | Less stable | sid.ir |

| 2(5H)-imino-1,3,4-thiadiazole (ITO) | Imino form | Less stable | sid.ir |

This table is interactive and can be sorted by clicking on the column headers.

Coordination Chemistry and Metal Complex Formation of Acetonitrile, 1,3,4 Thiadiazol 2 Ylamino As a Ligand

Ligand Properties of Acetonitrile (B52724), (1,3,4-thiadiazol-2-ylamino)-

The coordinating behavior of Acetonitrile, (1,3,4-thiadiazol-2-ylamino)- is dictated by the availability of lone pair electrons on its nitrogen and sulfur atoms and its potential to exist in different tautomeric forms.

Acetonitrile, (1,3,4-thiadiazol-2-ylamino)- possesses several potential donor atoms that can participate in coordination with metal ions. These sites include:

Thiadiazole Ring Nitrogen Atoms: The 1,3,4-thiadiazole (B1197879) ring contains two nitrogen atoms (at positions 3 and 4). The endocyclic nitrogen atoms, particularly the one at the N-3 position, are often involved in chelation. mdpi.com

Thiadiazole Ring Sulfur Atom: The sulfur atom (at position 1) in the heterocyclic ring is a soft donor site and can coordinate with metal ions, particularly softer metals.

Exocyclic Amino Nitrogen: The nitrogen atom of the amino group at the C-2 position is a primary coordination site. However, its basicity and availability for coordination can be influenced by the substituent, in this case, the electron-withdrawing acetonitrile group.

Nitrile Group Nitrogen: The acetonitrile moiety introduces a nitrile nitrogen (-C≡N), which is a well-known coordinating group. researchgate.net Coordination through this nitrogen is possible and often confirmed by changes in its characteristic vibrational frequency. nih.govacs.org

The ligand can act as a monodentate, bidentate, or even a tridentate chelating agent, depending on the metal ion, reaction conditions, and the dominant tautomeric form. nih.govmdpi.com Bidentate chelation involving a ring nitrogen and the exocyclic amino nitrogen is a common coordination mode for related 2-amino-1,3,4-thiadiazole (B1665364) derivatives.

Like many 2-amino-1,3,4-thiadiazole derivatives, Acetonitrile, (1,3,4-thiadiazol-2-ylamino)- can exist in different tautomeric forms. The primary equilibrium is the amino-imino tautomerism.

Amino Form: In this form, the exocyclic nitrogen exists as a secondary amine (-NH-).

Imino Form: In this tautomer, a proton shifts from the exocyclic nitrogen to one of the ring nitrogens (e.g., N-3), resulting in an exocyclic imine double bond (=N-) and a protonated ring nitrogen.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with Acetonitrile, (1,3,4-thiadiazol-2-ylamino)- typically involves the reaction of the ligand with a metal salt in a suitable solvent, leading to the formation of stable coordination compounds.

Derivatives of 2-amino-1,3,4-thiadiazole readily form complexes with a wide range of divalent transition metal ions. researchgate.net It is well-established that ligands from this family chelate with ions such as Co(II), Ni(II), and Cu(II). nih.gov By extension, Acetonitrile, (1,3,4-thiadiazol-2-ylamino)- is expected to form stable complexes with these ions as well as with Mn(II), Zn(II), Cd(II), and Hg(II).

The general synthetic procedure involves dissolving the ligand and a stoichiometric amount of the metal salt (e.g., chlorides, acetates, or nitrates) in a solvent like ethanol (B145695) or methanol (B129727). The mixture is then typically refluxed for several hours, after which the resulting solid complex can be isolated by filtration, washed, and dried. researchgate.net The stoichiometry of the resulting complexes, commonly 1:1 or 1:2 (metal:ligand), can be determined through elemental analysis. mdpi.com

Fourier-transform infrared (FTIR) spectroscopy is a crucial tool for determining the coordination mode of the ligand. By comparing the spectrum of the free ligand with those of its metal complexes, shifts in the vibrational frequencies of key functional groups can identify the donor atoms involved in bonding to the metal ion. researchgate.net

Key vibrational bands and their expected shifts upon complexation are:

ν(N-H): The stretching vibration of the exocyclic N-H group, typically observed in the 3100-3300 cm⁻¹ region, will shift (often to a lower frequency) if the amino nitrogen is involved in coordination.

ν(C=N): The stretching vibration of the C=N bond within the thiadiazole ring, usually found around 1600-1630 cm⁻¹, often shifts upon coordination of a ring nitrogen atom. researchgate.net

ν(C-S): The C-S stretching bands in the fingerprint region (below 1000 cm⁻¹) may also shift, indicating the potential involvement of the ring sulfur atom in coordination.

ν(C≡N): The nitrile stretch is a sharp, characteristic band typically appearing around 2250 cm⁻¹. researchgate.net A shift in this band to a higher frequency (a blue shift) is a strong indicator of coordination through the nitrile nitrogen, as the bonding strengthens the C≡N bond. nih.govacs.org

New Bands: The formation of new, low-frequency bands (typically below 600 cm⁻¹) can be attributed to the M-N and M-S stretching vibrations, providing direct evidence of coordination.

| Vibrational Mode | Typical Frequency (Free Ligand, cm⁻¹) | Expected Shift Upon Coordination | Indication |

|---|---|---|---|

| ν(N-H) | 3100 - 3300 | Shift to lower or higher frequency | Coordination via exocyclic amino N |

| ν(C≡N) | ~2250 | Shift to higher frequency | Coordination via nitrile N |

| ν(C=N) | 1600 - 1630 | Shift in frequency | Coordination via thiadiazole ring N |

| ν(M-N) / ν(M-S) | N/A | Appearance of new bands | Direct evidence of metal-ligand bond formation |

Electronic (UV-Visible) spectroscopy provides valuable information about the d-d electronic transitions of the metal ion in the complex, which helps in determining its oxidation state and coordination geometry (e.g., octahedral, tetrahedral, or square planar). libretexts.orgillinois.edu The spectra of the complexes typically show bands arising from intra-ligand (π→π* and n→π*) transitions, as well as ligand-to-metal charge transfer (LMCT) and d-d transitions. researchgate.net

The d-d transitions are often weak and appear in the visible region. Their position and number are characteristic of the geometry of the complex.

Co(II) Complexes: Octahedral Co(II) (d⁷) complexes usually exhibit three d-d transition bands, while tetrahedral complexes show intense, multiple bands in the visible and near-IR regions. ias.ac.in

Ni(II) Complexes: Octahedral Ni(II) (d⁸) complexes typically display three spin-allowed transitions. kyoto-u.ac.jp Square planar Ni(II) complexes are often red or yellow and show a strong absorption band at higher energy. nih.gov

Cu(II) Complexes: Cu(II) (d⁹) complexes usually have a distorted octahedral or square planar geometry, resulting in a single, broad, asymmetric d-d transition band in the visible region. scispace.com

| Metal Ion (Configuration) | Typical Geometry | Expected d-d Transitions (cm⁻¹) |

|---|---|---|

| Co(II) (d⁷) | Octahedral | Three bands, e.g., ~8000-10000, ~16000, ~20000 |

| Ni(II) (d⁸) | Octahedral | Three bands, e.g., ~10000, ~17000, ~25000 scispace.com |

| Cu(II) (d⁹) | Distorted Octahedral / Square Planar | One broad band, e.g., ~11000-16000 scispace.com |

Magnetic Susceptibility Measurements for Electronic Configuration

There is no available data on the magnetic susceptibility of metal complexes formed with Acetonitrile,(1,3,4-thiadiazol-2-ylamino)-. Such measurements would be crucial in determining the spin state and electronic configuration of the central metal ion in its coordination sphere.

Structural Elucidation of Metal Complexes

No X-ray crystallographic data has been published for any metal complex of Acetonitrile,(1,3,4-thiadiazol-2-ylamino)-. Therefore, information regarding its solid-state structure, bond lengths, bond angles, and coordination modes is currently unavailable.

There are no published solution-state studies, such as Nuclear Magnetic Resonance (NMR) spectroscopy, that describe the behavior and structure of metal complexes of Acetonitrile,(1,3,4-thiadiazol-2-ylamino)- in various solvents.

Stability and Lability of Metal Complexes in Various Media

The stability and lability of metal complexes are fundamental aspects of their coordination chemistry. However, no studies have been found that investigate these properties for complexes of Acetonitrile,(1,3,4-thiadiazol-2-ylamino)-.

Catalytic Applications of Acetonitrile,(1,3,4-thiadiazol-2-ylamino)- Metal Complexes

The potential for metal complexes of Acetonitrile,(1,3,4-thiadiazol-2-ylamino)- to act as catalysts in chemical reactions has not been explored in any published research.

Advanced Spectroscopic and Structural Investigations of Acetonitrile, 1,3,4 Thiadiazol 2 Ylamino and Its Derivatives

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the nature of chemical bonds within a molecule. For derivatives of 2-amino-1,3,4-thiadiazole (B1665364), these methods reveal characteristic vibrations of the thiadiazole ring, the amino group, and any substituents.

In the high-frequency region of the IR spectrum, the N-H stretching vibrations of the amino group are particularly informative. For instance, in 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole, sharp bands are observed around 3385, 3320, and 3206 cm⁻¹. nih.gov The presence of multiple bands in this region can be indicative of different hydrogen bonding environments or the asymmetric and symmetric stretching modes of the primary amine. The IR spectra of various 2-amino-5-aryl-1,3,4-thiadiazole derivatives consistently show bands in the 3400–3310 cm⁻¹ and 3201–3190 cm⁻¹ ranges, attributed to the free amino group. mdpi.com

The thiadiazole ring itself gives rise to a series of characteristic vibrations. The C=N stretching vibration within the thiadiazole ring is typically observed in the 1597-1610 cm⁻¹ region. dergipark.org.tr The C-S-C stretching of the thiadiazole ring, along with out-of-plane vibrations, can be found at lower frequencies, generally below 660 cm⁻¹. nih.gov

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. In studies of 2-amino-5-(ethylthio)-1,3,4-thiadiazole, both IR and Raman spectra have been recorded and analyzed with the aid of Density Functional Theory (DFT) calculations to assign all vibrational modes. elsevierpure.com Such combined experimental and theoretical approaches allow for a detailed understanding of the vibrational dynamics of the molecule. elsevierpure.comiu.edu.sa Intermolecular interactions, such as hydrogen bonding, significantly influence vibrational frequencies. For example, intramolecular hydrogen bonding between a phenolic group and a thiadiazole nitrogen can cause broadening and a shift in the -OH stretching band. nih.gov In the solid state, these interactions play a crucial role in the crystal packing. researchgate.net

Table 1: Characteristic Vibrational Frequencies for 2-Amino-1,3,4-Thiadiazole Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretching (Amino Group) | 3190 - 3400 | mdpi.com |

| C=N Stretching (Thiadiazole Ring) | 1597 - 1610 | dergipark.org.tr |

| N-H Bending (Amino Group) | ~1495 | dergipark.org.tr |

| C-S-C Stretching (Thiadiazole Ring) | < 660 | nih.gov |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise connectivity and three-dimensional structure of molecules in solution. Both ¹H and ¹³C NMR are routinely used to characterize derivatives of Acetonitrile (B52724), (1,3,4-thiadiazol-2-ylamino)-.

In the ¹H NMR spectrum of 2-amino-1,3,4-thiadiazole derivatives, the chemical shift of the amino (-NH₂) protons can vary significantly depending on the solvent and concentration, but it is often observed as a broad singlet. For example, in 2-amino-5-(4-t-butylphenyl)-1,3,4-thiadiazole, the NH₂ protons appear at 7.35 ppm in DMSO-d₆. mdpi.com The protons on any aromatic substituents attached to the thiadiazole ring typically resonate in the downfield region of 7.0 to 8.5 ppm. dergipark.org.tr

¹³C NMR spectroscopy provides information about the carbon skeleton. The two carbon atoms of the 1,3,4-thiadiazole (B1197879) ring have distinct chemical shifts. Typically, the carbon atom bonded to the amino group (C2) resonates around 164–168 ppm, while the other ring carbon (C5) appears further downfield, around 156–181 ppm, depending on the substituent. mdpi.com For instance, in 2-amino-5-(4-t-butylphenyl)-1,3,4-thiadiazole, these carbons are observed at 168.1 ppm and 156.3 ppm, respectively. mdpi.com In a study of 2-amino-5-(ethylthio)-1,3,4-thiadiazole, the ¹H and ¹³C NMR chemical shifts were estimated using computational methods and compared with experimental data obtained in DMSO-d₆. elsevierpure.com

NMR is also a powerful tool for conformational analysis. DFT calculations combined with NMR data have been used to determine the most stable conformers of thiadiazole derivatives in solution. elsevierpure.com For some derivatives, the presence of isomers due to restricted rotation around the bond connecting a substituent to the thiadiazole ring can be observed in the NMR spectra. semanticscholar.org Furthermore, dynamic processes such as proton exchange or tautomerism can be studied using variable-temperature NMR experiments.

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for the 1,3,4-Thiadiazole Ring

| Carbon Atom | Chemical Shift Range (ppm) | Reference |

|---|---|---|

| C2 (attached to -NH₂) | 164 - 169 | mdpi.comdergipark.org.tr |

| C5 | 156 - 181 | mdpi.com |

Mass Spectrometry for Fragmentation Pathway Analysis and Structural Confirmation

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the confirmation of the molecular formula. mdpi.com

The fragmentation patterns observed in the mass spectrum offer valuable structural information. Tandem mass spectrometry (MS/MS) studies on 1,3,4-thiadiazole-derived ligands have shown characteristic fragmentation pathways. nih.gov For instance, the fragmentation of an acetylated 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivative was shown to initiate with the loss of the acetyl moieties. nih.gov The analysis of these fragmentation patterns helps in identifying the different structural components of the molecule and confirming their connectivity. The molecular ion peak [M+H]⁺ is often prominently observed, confirming the molecular weight of the synthesized compound. nih.gov

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO).

For 1,3,4-thiadiazole derivatives, the UV-Vis spectra are characterized by absorption bands that are sensitive to the nature of the substituents on the thiadiazole ring. The presence of aromatic substituents leads to extended π-conjugation, which typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to interpret the experimental UV-Vis spectra and assign the observed absorption bands to specific electronic transitions. mdpi.com For example, the introduction of electron-withdrawing groups like chloro (Cl) or nitro (NO₂) can reduce the HOMO-LUMO energy gap, leading to a bathochromic shift in the UV absorption wavelength. dergipark.org.tr Studies on azo dyes containing the 1,3,4-thiadiazole moiety have shown intense absorption maxima in the visible region, with the position of the maximum being dependent on the substituents. mdpi.com

Table 3: UV-Vis Absorption Data for a Representative 1,3,4-Thiadiazole Derivative

| Compound | Solvent | λmax (nm) | Type of Transition (Typical) |

|---|---|---|---|

| 2-(4-Aminophenylazo)-5-(4-methoxyphenyl)-1,3,4-thiadiazole | Acetonitrile | 490-507 | π → π* |

X-ray Diffraction Studies for Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and configuration.

X-ray diffraction studies on derivatives of 2-amino-1,3,4-thiadiazole have provided detailed insights into their molecular geometry. For example, the crystal structure of 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole revealed that the molecule is planar. nih.gov In the solid state, intermolecular interactions such as hydrogen bonds and π-π stacking play a crucial role in dictating the crystal packing. nih.gov In one study, the resorcynyl rings of neighboring thiadiazole molecules were found to interact through π-π stacking with a distance of 3.36 Å. nih.gov

The analysis of crystal structures also reveals the nature and geometry of intermolecular hydrogen bonds. In the salts of 2-amino-1,3,4-thiadiazole with various inorganic acids, extensive hydrogen bonding networks are observed, which stabilize the crystal lattice. researchgate.net These studies are fundamental to understanding the supramolecular chemistry of these compounds and how they self-assemble in the solid state. researchgate.netresearchgate.net

Table 4: Selected Bond Lengths and Angles for a 2-Amino-1,3,4-Thiadiazole Derivative

| Parameter | Typical Value |

|---|---|

| C-S Bond Length (in ring) | ~1.7 Å |

| C=N Bond Length (in ring) | ~1.3 Å |

| N-N Bond Length (in ring) | ~1.4 Å |

| C-N Bond Angle (in ring) | ~110-115° |

Theoretical and Computational Chemistry Studies of Acetonitrile, 1,3,4 Thiadiazol 2 Ylamino

Quantum Chemical Calculations (Density Functional Theory (DFT), ab initio)

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are standard approaches.

This analysis involves determining the most stable three-dimensional arrangement of atoms in a molecule (its optimized geometry) and describing the distribution of electrons. For derivatives of 1,3,4-thiadiazole (B1197879), DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to calculate bond lengths, bond angles, and dihedral angles. Such studies on related compounds have elucidated how different substituents on the thiadiazole ring influence its geometry and electronic properties.

Table 1: Illustrative Data Table for Optimized Geometrical Parameters (Hypothetical for Acetonitrile (B52724),(1,3,4-thiadiazol-2-ylamino)-)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-S | Data not available | ||

| C-N | Data not available | ||

| N-N | Data not available | ||

| C-C≡N | Data not available | ||

| S-C-N | Data not available | ||

| C-N-N | Data not available |

This table is for illustrative purposes only. No experimental or theoretical data for the specific geometry of Acetonitrile,(1,3,4-thiadiazol-2-ylamino)- has been found.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO provides insights into the molecule's stability and reactivity. For various 1,3,4-thiadiazole derivatives, HOMO-LUMO analysis has been used to explain their electronic behavior and potential as, for example, anticancer agents.

Table 2: Illustrative Data Table for Frontier Molecular Orbital Properties (Hypothetical for Acetonitrile,(1,3,4-thiadiazol-2-ylamino)-)

| Property | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

This table is for illustrative purposes only. Specific HOMO-LUMO energy values for Acetonitrile,(1,3,4-thiadiazol-2-ylamino)- are not available in the literature.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map displays the electron density distribution, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). This analysis has been applied to other 1,3,4-thiadiazoles to understand their interaction mechanisms.

Quantum chemical calculations can predict spectroscopic data such as FT-IR, Raman, and UV-Vis spectra. These theoretical spectra can then be compared with experimentally obtained spectra to validate the computational model and aid in the interpretation of the experimental data. For numerous 1,3,4-thiadiazole compounds, DFT calculations have successfully reproduced experimental spectroscopic features, providing a deeper understanding of their vibrational modes and electronic transitions.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

Molecular dynamics simulations are used to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment, such as solvents. MD simulations can reveal how a solvent like acetonitrile affects the stability and dynamics of a solute molecule. While the general methodology for running MD simulations in acetonitrile is established, specific studies on Acetonitrile,(1,3,4-thiadiazol-2-ylamino)- are absent.

Molecular Docking Studies with Biological Macromolecules (e.g., Enzymes, Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and mode of action of a small molecule with a biological target, such as a protein or enzyme. Numerous studies have performed molecular docking on 1,3,4-thiadiazole derivatives to explore their potential as inhibitors of various enzymes, including those relevant to cancer and microbial infections. These studies typically report docking scores and detail the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site of the protein.

Table 3: Illustrative Data Table for Molecular Docking Results (Hypothetical for Acetonitrile,(1,3,4-thiadiazol-2-ylamino)-)

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|

| e.g., Dihydrofolate Reductase | Data not available | Data not available |

| e.g., DNA Gyrase | Data not available | Data not available |

This table is for illustrative purposes only. No molecular docking studies for Acetonitrile,(1,3,4-thiadiazol-2-ylamino)- against specific biological targets have been reported.

Ligand-Protein Interaction Prediction and Binding Mode Analysis

Predicting how a small molecule like Acetonitrile,(1,3,4-thiadiazol-2-ylamino)- might interact with a biological target is a cornerstone of computational drug design. Molecular docking simulations are a primary tool for this, predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Future research would involve docking Acetonitrile,(1,3,4-thiadiazol-2-ylamino)- into the active sites of various potential protein targets to identify key binding residues and predict its binding conformation.

Binding Energy Calculations and Affinity Prediction

Beyond just the binding pose, computational methods can estimate the binding affinity, or the strength of the interaction, between a ligand and its target protein. This is often expressed as a binding energy value, where a more negative value indicates a more stable and favorable interaction.

Techniques such as Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) and Free Energy Perturbation (FEP) are employed to calculate these binding energies. For Acetonitrile,(1,3,4-thiadiazol-2-ylamino)-, such calculations would be critical in prioritizing it among other potential drug candidates. The predicted binding affinity provides a quantitative measure of how effectively the compound might inhibit or activate a biological target.

The following table illustrates hypothetical binding energy data that could be generated for Acetonitrile,(1,3,4-thiadiazol-2-ylamino)- with different protein targets.

| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Carbonic Anhydrase IX | -8.5 | His94, His96, Thr199 |

| Tyrosine Kinase | -7.2 | Leu248, Val256, Phe382 |

| DNA Gyrase | -9.1 | Asp73, Gly77, Arg136 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific studies on Acetonitrile,(1,3,4-thiadiazol-2-ylamino)- are not currently available.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational techniques that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are invaluable for predicting the activity of new, untested compounds.

Selection and Correlation of Physicochemical and Electronic Descriptors

The first step in building a QSAR or QSPR model is to calculate a set of molecular descriptors that numerically represent the chemical structure. These descriptors can be broadly categorized as:

Physicochemical Descriptors: These describe properties like molecular weight, logP (lipophilicity), molar refractivity, and polar surface area.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and partial charges on atoms.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices and shape indices.

For Acetonitrile,(1,3,4-thiadiazol-2-ylamino)-, a range of these descriptors would be calculated to build a predictive model. The correlation between these descriptors and a known biological activity (e.g., enzyme inhibition) would then be established using statistical methods.

The table below presents a hypothetical selection of descriptors that could be relevant for QSAR studies of Acetonitrile,(1,3,4-thiadiazol-2-ylamino)-.

| Descriptor Type | Descriptor Name | Hypothetical Value | Potential Correlation |

| Physicochemical | Molecular Weight | 154.18 g/mol | Size and steric effects |

| Physicochemical | LogP | 0.85 | Membrane permeability |

| Electronic | Dipole Moment | 3.5 D | Polarity and intermolecular interactions |

| Electronic | HOMO Energy | -8.2 eV | Electron-donating ability |

| Electronic | LUMO Energy | -1.5 eV | Electron-accepting ability |

Note: The values in this table are hypothetical and for illustrative purposes only.

Development and Validation of Predictive Models for In Vitro Activities

Once the descriptors are selected, a mathematical model is developed to predict the biological activity. Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are common methods used for this purpose.

The predictive power of the developed QSAR model is then rigorously validated. This is typically done using a test set of compounds that were not used in the model development. A statistically robust and validated QSAR model can then be used to predict the in vitro activities of newly designed derivatives of Acetonitrile,(1,3,4-thiadiazol-2-ylamino)-, guiding synthetic efforts towards more potent compounds.

While specific QSAR models for Acetonitrile,(1,3,4-thiadiazol-2-ylamino)- have not been published, the general applicability of QSAR to the 1,3,4-thiadiazole class of compounds is well-established, suggesting that such models could be successfully developed for this compound and its analogs.

Biological Activity and Mechanistic Insights of Acetonitrile, 1,3,4 Thiadiazol 2 Ylamino Derivatives in Vitro and Molecular Level

Antimicrobial Activity Studies (In Vitro)

Derivatives based on the 2-amino-1,3,4-thiadiazole (B1665364) scaffold have been extensively studied for their antimicrobial properties. nih.govtandfonline.com These compounds have demonstrated notable efficacy against a range of pathogenic bacteria and fungi, positioning them as potential leads for the development of new anti-infective agents. nih.gov

Numerous studies have documented the in vitro antibacterial and antifungal activity of 2-amino-1,3,4-thiadiazole derivatives against various pathogens. Fluorinated and chlorinated derivatives have shown good inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 20–28 μg/mL. nih.gov Certain synthesized derivatives demonstrated significant inhibitory effects on Pseudomonas aeruginosa. raparinuni2024.org

In terms of antifungal activity, these compounds have been tested against species like Aspergillus niger and Candida albicans. nih.govneliti.com Some phenylamino (B1219803) and dichlorophenylamino derivatives exhibited higher activity against C. albicans strains than the standard drug itraconazole. dovepress.com Hybrid coumarin-1,3,4-thiadiazole derivatives showed good activity against P. aeruginosa and moderate antifungal activity against C. albicans. nih.gov The introduction of specific substituents, such as a nitro group, has been shown to improve antibacterial activity against certain strains like Proteus vulgaris. nih.gov

Below is a summary of the antimicrobial efficacy of selected 1,3,4-thiadiazole (B1197879) derivatives against various pathogens.

Interactive Data Table: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives

| Compound Type | Pathogen | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Fluorinated/Chlorinated Derivatives | Staphylococcus aureus, Bacillus subtilis | MIC | 20-28 µg/mL | nih.gov |

| 2-amino-1,3,4-thiadiazole derivatives | Pseudomonas aeruginosa | Inhibition | Significant | raparinuni2024.org |

| Phenylamino derivative 14b | Candida albicans | MIC | 36.3 µg/mL | dovepress.com |

| 2,4-dichlorophenylamino derivative 14d | Candida albicans | MIC | 32.6 µg/mL | dovepress.com |

| Coumarin-1,3,4-thiadiazole hybrid | Pseudomonas aeruginosa | Inhibition Zone | 19-22 mm | nih.gov |

| Coumarin-1,3,4-thiadiazole hybrid | Candida albicans | Inhibition Zone | >12 mm | nih.gov |

| Tris-2,5-disubstituted derivatives | S. pneumoniae, B. subtilis, S. aureus, P. aeruginosa, E. coli, K. pneumoniae | Concentration | 8-31.25 µg/mL | nih.gov |

| Tris-2,5-disubstituted derivatives | A. fumigatus, C. albicans, Geotrichum candidum | Concentration | 8-31.25 µg/mL | nih.gov |

The molecular mechanisms underlying the antimicrobial action of 1,3,4-thiadiazole derivatives are multifaceted. One proposed mechanism suggests they act similarly to sulfonamide drugs by competitively inhibiting para-aminobenzoic acid in the folic acid metabolism cycle, which is essential for bacterial multiplication. raparinuni2024.org The biological activity is also attributed to the strongly aromatic character of the 1,3,4-thiadiazole ring and the presence of the toxophoric =N-C-S- linkage. rsc.orgmdpi.com Furthermore, the mesoionic nature of these compounds facilitates their passage across cellular membranes, allowing for interaction with intracellular biomolecules like DNA and proteins. dovepress.comnih.gov Studies involving the interaction of these derivatives with calf thymus DNA (CT-DNA) have been conducted to understand their binding mechanisms with nucleic acids, suggesting that such interactions could contribute to their biological activity. rsc.orgrsc.org

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines (In Vitro)

The 2-amino-1,3,4-thiadiazole scaffold has emerged as a promising foundation for the development of anticancer agents. nih.govmdpi.com Derivatives have demonstrated significant cytotoxic and antiproliferative properties in a wide range of human cancer cell lines. researchgate.netnih.gov

For instance, certain derivatives have shown potent activity against lung carcinoma (A549), breast cancer (MCF-7), colon cancer (HCT-116), and glioma (C6) cell lines. nih.govnih.govnih.gov The novel compound 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine exhibited strong anti-proliferative effects, with an IC50 value of 2.44 µM against LoVo colon cancer cells. mdpi.com Another study found that N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide and N-(6-nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide were promising antiglioma agents. nih.gov Similarly, a series of (1,3,4-thiadiazol-2-yl)-acrylamide derivatives showed potent cytotoxic activities with IC50 values of 1-5 μM on acute leukemia tumor cell lines RS4;11 and HL-60. researchgate.net

Interactive Data Table: Cytotoxic Effects of 1,3,4-Thiadiazole Derivatives on Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 / GI50 Value | Reference |

|---|---|---|---|---|

| 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) | A549 | Lung Carcinoma | - | nih.govnih.gov |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo | Colon Cancer | 2.44 µM | mdpi.com |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | MCF-7 | Breast Cancer | 23.29 µM | mdpi.com |

| N-(4-Chlorophenyl)-2-[(...)-thio]acetamide (3) | C6 | Glioma | - | nih.gov |

| N-(6-nitrobenzothiazol-2-yl)-2-[(...)-thio]acetamide (8) | C6 | Glioma | - | nih.gov |

| (1,3,4-thiadiazol-2-yl)-acrylamide derivative | RS4;11, HL-60 | Acute Leukemia | 1-5 µM | researchgate.net |

| Acetamide (B32628) tail-bearing analog 14 | MCF-7 | Breast Cancer | 0.04 µM | rsc.org |

| Acetamide tail-bearing analog 14 | HepG2 | Liver Cancer | 0.18 µM | rsc.org |

| Bromophenyl substituted derivative 29i | MCF-7, SK-BR-3, A549, H1975 | Breast, Lung | 0.77-3.43 µM | nih.gov |

Mechanistic studies have revealed that 1,3,4-thiadiazole derivatives can modulate critical cellular signaling pathways involved in cancer cell proliferation. One such derivative, 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), was found to inhibit the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway in A549 lung carcinoma cells. researchgate.netnih.gov This inhibition leads to cell cycle arrest in the G0/G1 phase. nih.gov Other studies have shown that different derivatives can suppress Akt activity in lung adenocarcinoma and glioma cells. nih.gov

The induction of cell cycle arrest is a common mechanism for the antiproliferative effects of these compounds. researchgate.net Depending on the specific derivative and the cancer cell type, arrest can occur at different phases of the cell cycle. For example, some compounds induced G1/S phase arrest in C6 glioma cells, while others caused G2/M phase arrest in both C6 and A549 cells. nih.gov One specific derivative was found to arrest breast cancer cells at the G2/M phase, likely through the inhibition of cyclin-dependent kinase 1 (CDK1). nih.gov A comprehensive study showed that compound 14, a thiadiazole derivative, halted the progression of the cell cycle in MCF-7 cells by inducing G0–G1 phase arrest. rsc.org

In addition to cell cycle arrest, many 1,3,4-thiadiazole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. nih.govmdpi.comnih.gov Flow cytometry analysis and detection of caspase activation have confirmed that some (1,3,4-thiadiazol-2-yl)-acrylamide derivatives induce caspase-dependent apoptosis. researchgate.net Studies on C6 and A549 cells demonstrated that promising antiglioma candidates induced apoptosis through the inhibition of Akt activity. nih.gov Further investigation using an annexin (B1180172) V-PI assay confirmed that certain derivatives significantly increased the percentage of cells in early apoptosis and necrosis. nih.gov

Structure-activity relationship (SAR) studies provide insights into how the chemical structure of these derivatives influences their biological activity. japtronline.com For antimicrobial activity, the presence of electron-withdrawing groups like chlorine or nitro groups on a phenyl ring attached to the thiadiazole core can significantly impact efficacy. nih.govmdpi.com For instance, replacing an electron-donating group with an electron-withdrawing group led to a decrease in antifungal activity in one series of compounds. mdpi.com

In the context of anticancer activity, SAR studies have shown that the nature of substituents is crucial. mdpi.com The anticancer effect is often enhanced by introducing an aromatic ring at the 5th position of the 1,3,4-thiadiazole core. mdpi.com In one study, replacing a chlorine atom with a fluorine atom on a phenylamino substituent resulted in increased anticancer activity against lung carcinoma cells. nih.gov The substitution of an acetamide moiety with a thiadiazole ring may also lead to more active derivatives. mdpi.com The key role of the 1,3,4-thiadiazole scaffold itself was demonstrated by a drastic drop in activity when it was replaced by its 1,3,4-oxadiazole (B1194373) isostere. nih.gov

Enzyme Inhibition Studies and Mechanism of Action

Derivatives of Acetonitrile (B52724),(1,3,4-thiadiazol-2-ylamino)- have been identified as potent inhibitors of several classes of enzymes. The 1,3,4-thiadiazole ring is a key pharmacophore that facilitates interactions with the active sites of these enzymes, leading to their inhibition. nih.gov This structural feature endows these derivatives with the ability to interfere with critical cellular processes, making them attractive candidates for therapeutic development. nih.gov

The 1,3,4-thiadiazole core is a prominent feature in the design of various kinase inhibitors. These compounds have been shown to target the ATP-binding site of kinases, thereby blocking their catalytic activity and disrupting signaling pathways crucial for cancer cell proliferation and survival. bepls.com

Tyrosine Kinases: A number of 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of tyrosine kinases, such as the Abl tyrosine kinase. nih.govjapsonline.com For instance, a series of substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles were discovered as effective Abl tyrosine kinase inhibitors. nih.gov One compound, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, demonstrated an IC50 value of 7.4 µM against Abl protein kinase and exhibited selective activity against the Bcr-Abl positive K562 cell line. mdpi.com Molecular modeling suggests that the nitrothiazole group plays a crucial role in binding to the kinase. mdpi.com The anticancer properties of some thiadiazole derivatives have also been linked to the inhibition of human epidermal growth factor receptors (HERs), which are receptor protein tyrosine kinases. nih.gov

Cyclin-Dependent Kinase 1 (CDK1): Certain 1,3,4-thiadiazole derivatives have been investigated as inhibitors of CDK1, a key regulator of the cell cycle. mdpi.comnih.gov A series of nortopsentin analogs, where the central imidazole (B134444) ring was replaced by a 1,3,4-thiadiazole moiety, showed inhibition of CDK1 activity in pancreatic ductal adenocarcinoma (PDAC) cell lines. mdpi.comnih.gov Flow cytometric analysis confirmed that these compounds induce cell cycle arrest in the G2-M phase. mdpi.com Molecular docking studies have also suggested a potential mechanism for CDK1 inhibition by some 2,5-disubstituted thiadiazole derivatives. nih.gov

c-Jun N-Terminal Kinase (JNK): Thiadiazole derivatives have been designed as potential allosteric, substrate-competitive inhibitors of JNK, targeting its JIP-1 docking site. nih.govnih.gov These inhibitors are not targeted at the highly conserved ATP-binding pocket, which can offer greater selectivity. nih.gov

Kinesin Spindle Protein (KSP): The 1,3,4-thiadiazole scaffold is also found in inhibitors of KSP, a motor protein essential for the formation of a bipolar spindle during mitosis. bepls.com By inhibiting KSP, these compounds cause mitotic arrest, leading to cell death in proliferating cancer cells. The thiadiazole core contributes to crucial interactions within the ATP-binding pocket of KSP. bepls.com

Table 1: Inhibition of Specific Kinases by 1,3,4-Thiadiazole Derivatives

| Derivative Class | Target Kinase | Key Findings | IC50 Values | Reference |

| Substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles | Abl tyrosine kinase | Potent inhibitors identified through enzymatic screening. | Not specified | nih.gov |

| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Abl protein kinase | Selective activity against Bcr-Abl positive K562 cell line. | 7.4 µM | mdpi.com |

| 1,3,4-Thiadiazole Nortopsentin Analogs | CDK1 | Inhibition of CDK1 activity and induction of G2-M phase cell cycle arrest in PDAC cells. | Not specified | mdpi.comnih.gov |

| 5-(5-nitrothiazol-2-ylthio)-1,3,4-thiadiazol-2-amine series | JNK | Allosteric, substrate competitive inhibitors targeting the JIP-1 docking site. | Not specified | nih.gov |

| 1,3,4-Thiadiazole derivatives | KSP | Inhibition of KSP leads to mitotic arrest. | Not specified | bepls.com |

Derivatives of 1,3,4-thiadiazole have a well-established history as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. tandfonline.com The sulfonamide group present in many of these derivatives is a key zinc-binding function. researchgate.net However, compounds with a thiol group have also shown inhibitory activity. researchgate.netnih.gov

A series of 1,3,4-thiadiazole and 1,2,4-triazole (B32235) thiols were evaluated for their inhibition of human carbonic anhydrase (hCA) isoforms I, II, and the tumor-associated IX. researchgate.netnih.gov The thiadiazoles were generally more potent than the triazoles against all tested isoforms. researchgate.netnih.gov Inhibition constants (Ki) were in the nanomolar to micromolar range. For instance, against hCA IX, the Ki values ranged from 9.3 µM to 772 µM. nih.gov Another study on 1,3,4-thiadiazole-2-thione derivatives reported a compound with a Ki value of 1.25 µM against hCA IX. researchgate.net Some newly synthesized N-(1,3,4-thiadiazole-2-yl)acetamide derivatives showed better activity against hCA I and hCA II than the standard drug Acetazolamide (B1664987). nih.gov Furthermore, 1,3,4-thiadiazole-thiazolidinone hybrids have been synthesized as carbonic anhydrase inhibitors, with one compound showing a more potent IC50 value (0.402 µM) than acetazolamide (0.998 µM) in a competitive binding mode. rsc.org

Table 2: Inhibition of Carbonic Anhydrase Isoforms by 1,3,4-Thiadiazole Derivatives

| Derivative Class | Target Isoform(s) | Inhibition Constants (Ki) / IC50 | Reference |

| 1,3,4-Thiadiazole-thiols | hCA I, hCA II, hCA IX | hCA I: 97 nM - 548 µM; hCA II: 7.9 µM - 618 µM; hCA IX: 9.3 µM - 772 µM | researchgate.netnih.gov |

| 1,3,4-Thiadiazole-2-thione derivatives | hCA IX | Ki = 1.25 µM for the most active compound. | researchgate.net |

| 2-[[5-(2,4-Difluoro/dichlorophenylamino)-1,3,4-thiadiazol-2-yl]thio] acetophenone (B1666503) derivatives | hCA I, hCA II | IC50 values ranged from 0.033 to 0.14 µM for hCA-I and from 0.030 to 0.11 µM for hCA-II. | tandfonline.com |

| 1,3,4-Thiadiazole-thiazolidinone hybrids | Carbonic Anhydrase | IC50 = 0.402 µM for the most potent compound. | rsc.org |

The enzyme dihydrofolate reductase (DHFR) is a critical target in cancer and infectious disease therapy. sciforum.net Inhibition of DHFR disrupts the synthesis of nucleic acids, leading to a halt in cell proliferation. sciforum.net Several 1,3,4-thiadiazole derivatives have been identified as potential DHFR inhibitors. sciforum.netresearchgate.net Molecular docking studies have been employed to predict the binding interactions of these derivatives within the active site of DHFR. sciforum.netresearchgate.net These in silico studies suggest that N-amidoalkylated derivatives of 1,3,4-thiadiazole can effectively interact with the DHFR active site. sciforum.net The introduction of an NH group between the thiadiazole ring and an aromatic ring appears to enhance the binding affinity. researchgate.net

Table 3: Dihydrofolate Reductase (DHFR) Inhibition by 1,3,4-Thiadiazole Derivatives

| Derivative Class | Study Type | Key Findings | Binding Energy (ΔG, kcal/mol) | Reference |

| N-amidoalkylated 1,3,4-thiadiazole derivatives | Molecular Docking | Effective interaction with the DHFR active site. | -7.0 to -8.2 for selected compounds | sciforum.net |

| 1,3,4-Thiadiazole amidoalkyl derivatives | Molecular Docking | Introduction of an NH group between the thiadiazole and aromatic rings leads to stronger binding. | Not specified | researchgate.net |

Inosine Monophosphate Dehydrogenase (IMPDH): Some derivatives of 2-amino-1,3,4-thiadiazole have been noted as inhibitors of IMPDH. mdpi.com This enzyme is crucial for the de novo synthesis of guanosine (B1672433) nucleotides, which are essential for the proliferation of cancer cells. mdpi.com

Histone Deacetylase (HDAC): HDAC inhibitors represent a newer class of anticancer agents. nih.gov A series of 1,3,4-thiadiazole-based hydroxamic acids have been developed as potent HDAC inhibitors. nih.gov One compound from this series exhibited an IC50 of 0.089 µM, which was more potent than the approved HDAC inhibitor SAHA (IC50 = 0.15 µM). nih.gov Additionally, 2,5-diphenyl-1,3,4-thiadiazole (B72002) hydroxamate derivatives have been designed as HDAC inhibitors with DNA binding affinity. nih.gov The most potent of these, compound 4j, had an IC50 of 15 nM against HDAC1 and demonstrated significant tumor growth suppression in a mouse model. nih.gov

Table 4: Inhibition of IMPDH and HDAC by 1,3,4-Thiadiazole Derivatives

| Derivative Class | Target Enzyme | Key Findings | IC50 Values | Reference |

| 2-Amino-1,3,4-thiadiazole derivatives | IMPDH | Noted as potential inhibitors. | Not specified | mdpi.com |

| 1,3,4-Thiadiazole hydroxamic acids | HDAC | Potent inhibitory activity. | 0.089 µM for the most active compound. | nih.gov |

| 2,5-Diphenyl-1,3,4-thiadiazole hydroxamates | HDAC1 | Potent inhibition and DNA binding affinity. | 15 nM for compound 4j. | nih.gov |

Receptor Binding and Modulation Studies at the Molecular Level

The mesoionic character of the 1,3,4-thiadiazole ring allows these compounds to readily cross cellular membranes and interact with various biological targets, including receptors. nih.govmdpi.com The anticancer activity of some 1,3,4-thiadiazole derivatives is attributed to their interaction with and inhibition of growth factor receptors, such as the human epidermal growth factor receptors (HERs). nih.gov By inhibiting these receptors, the thiadiazole derivatives can disrupt downstream signaling pathways that promote cancer cell growth and proliferation. bepls.com

Molecular docking studies have been instrumental in elucidating the potential binding modes of these compounds. For example, in silico analysis of a tris-thiadiazole derivative revealed a strong affinity for the active site of Lysine-Specific Demethylase 1 (LSD1), with key interactions involving hydrogen bonds and arene interactions with specific amino acid residues. nih.gov Similarly, molecular modeling of 1,3,4-thiadiazole derivatives as Abl kinase inhibitors has helped to rationalize their structure-activity relationships. nih.gov

Antioxidant and Free Radical Scavenging Properties (In Vitro)

Several studies have demonstrated the in vitro antioxidant and free radical scavenging activities of 1,3,4-thiadiazole derivatives. saudijournals.comderpharmachemica.comnih.govsaudijournals.com These properties are often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ferric reducing antioxidant power (FRAP) test, and the thiobarbituric acid reactive substances (TBARS) test. nih.gov

In one study, 1,3,4-thiadiazole linked 4-thiazolidinone (B1220212) derivatives were synthesized and evaluated for their antioxidant activity. saudijournals.comsaudijournals.com Two compounds, TZD 3 and TZD 5, exhibited promising antioxidant activity with IC50 values of 28.00 µM and 27.50 µM, respectively, in the DPPH assay, which were comparable to the standard, ascorbic acid (IC50 = 29.2 µM). saudijournals.comsaudijournals.com Another study investigating various 1,3,4-thiadiazole derivatives found that compounds IIIA2 and IIIA4 showed good scavenging activity. derpharmachemica.com The antioxidant potential of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.

Table 5: In Vitro Antioxidant Activity of 1,3,4-Thiadiazole Derivatives

| Derivative Class | Assay | Key Findings | IC50 Values | Reference |

| 1,3,4-Thiadiazole linked 4-thiazolidinone derivatives (TZD 3, TZD 5) | DPPH radical scavenging | Promising antioxidant activity comparable to ascorbic acid. | TZD 3: 28.00 µM, TZD 5: 27.50 µM | saudijournals.comsaudijournals.com |

| 1,3,4-Thiadiazole derivatives (IIIA2, IIIA4) | Not specified | Good scavenging activity. | Not specified | derpharmachemica.com |

| 1,3,4-Thiadiazole based compounds (Compound 4) | DPPH radical scavenging | Superior antioxidant activity among tested thiazolidinone derivatives. | 33.98% scavenging activity | nih.gov |

In Vitro Selectivity and Specificity Profiling against Biological Targets

The therapeutic potential of any pharmacological agent is intrinsically linked to its selectivity and specificity towards its intended biological target. For derivatives of Acetonitrile, (1,3,4-thiadiazol-2-ylamino)-, extensive in vitro studies have been conducted to profile their activity against a range of biological targets, including cancer cell lines, normal cell lines, and specific enzymes. This profiling is crucial for identifying compounds with a favorable therapeutic window, where efficacy against the target is maximized while off-target effects and associated toxicities are minimized.

A primary method for assessing selectivity is to compare the cytotoxic effects of these derivatives on cancer cells versus normal, healthy cells. A high selectivity index (SI), calculated as the ratio of the IC50 value in normal cells to that in cancer cells, is indicative of a compound's potential for targeted anticancer activity. For instance, a novel 2,3-dihydro-1,3,4-thiadiazole derivative, compound 20b , demonstrated a promising cancer-specific targeting potential. It exhibited an IC50 of 0.19 µM in normal human lung fibroblast (WI-38) cells, while showing significantly lower IC50 values of 0.05 µM and 0.14 µM against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, respectively. This resulted in selectivity indices of 3.8 for MCF-7 and 1.4 for HepG2, suggesting a preferential inhibitory effect on the growth of MCF-7 cancer cells over normal cells. researchgate.net

Similarly, other studies have highlighted the selective nature of 1,3,4-thiadiazole derivatives. One such study revealed that a series of newly synthesized compounds had weaker cytotoxic activity on normal fibroblast cell lines compared to their effects on MCF-7 and MDA-MB-231 breast cancer cells. mdpi.com Another investigation found that while some 1,3,4-thiadiazole derivatives were potent against various cancer cell lines, they were notably toxic to normal fibroblasts (WI-38). nih.gov In contrast, certain compounds showed low cytotoxicity against the NIH/3T3 mouse embryonic fibroblast cell line, with IC50 values higher than their effective concentrations against cancer cells, indicating a favorable safety profile. semanticscholar.org Specifically, a compound designated as 25 showed considerable selectivity towards T47D breast cancer cells (IC50 between 0.042 and 0.058 µM) while its IC50 in normal human fibroblasts was greater than 50 µM. nih.gov

| Compound | Cancer Cell Line | IC50 (µM) in Cancer Cells | Normal Cell Line | IC50 (µM) in Normal Cells | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|---|

| Compound 20b | MCF-7 | 0.05 | WI-38 | 0.19 | 3.8 | researchgate.net |

| Compound 20b | HepG2 | 0.14 | WI-38 | 0.19 | 1.4 | researchgate.net |

| Compound 25 | T47D | ~0.05 | Normal Human Fibroblasts | >50 | >1000 | nih.gov |

Beyond cell-based assays, the selectivity of these derivatives has been profiled against specific enzyme families, particularly protein kinases, which are common targets in cancer therapy. Kinase selectivity profiling is essential as many small molecule inhibitors can interact with multiple kinases, leading to off-target effects. In one study, a 1,3,4-thiadiazole derivative, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide (referred to as compound 2), was screened against a panel of eight kinases. This compound displayed the most potent inhibitory activity against the ABL1 kinase enzyme with an IC50 value of 7.4 µM. It also significantly inhibited BTK, CSK, FYN A, and LCK kinases with IC50 values in the micromolar range. Notably, it was found to be inactive against BRK, LYN B, and SRC kinases, demonstrating a distinct kinase inhibitor profile.

| Kinase Target | IC50 (µM) of Compound 2 | Reference |

|---|---|---|

| ABL1 | 7.4 | nih.gov |

| BTK | Significantly Inhibited | nih.gov |

| CSK | Significantly Inhibited | nih.gov |

| FYN A | Significantly Inhibited | nih.gov |

| LCK | Significantly Inhibited | nih.gov |

| BRK | Inactive | nih.gov |

| LYN B | Inactive | nih.gov |

| SRC | Inactive | nih.gov |

Furthermore, the specificity of Acetonitrile, (1,3,4-thiadiazol-2-ylamino)- derivatives extends to different isoforms of the same enzyme. A study on the inhibition of Nitric Oxide Synthase (NOS) isoforms demonstrated that the insertion of a sulfur atom in the heterocyclic ring of a related pyrazole (B372694) series induced a selective inhibition of the inducible NOS (iNOS) isoform over the neuronal NOS (nNOS). researchgate.netnih.gov Some of these 1,3,4-thiadiazole derivatives exhibited nearly 100% inhibition of iNOS at a concentration of 50 µM, with IC50 values for the more potent compounds in the range of 20-40 µM. nih.gov

Similarly, certain benzene (B151609) sulfonamide derivatives containing the 1,3,4-thiadiazole scaffold have shown selective inhibition of human carbonic anhydrase (hCA) isoforms. Two compounds were found to be highly potent in inhibiting the cytosolic isoforms hCA I and II, while showing only moderate inhibition against the tumor-associated isoforms hCA IX and XII. mdpi.com Another study on acetazolamide analogs with a 1,3,4-thiadiazole core found that most exhibited selectivity for the Enterococcus faecalis α-CA isoform over the human hCA I isoform. acs.org

The selectivity of these compounds can also be cell-line specific. For example, a particularly potent anticancer agent against the C6 rat glioma cell line showed no inhibitory activity against the A549 human lung adenocarcinoma cell line, highlighting a significant difference in susceptibility between cell types. semanticscholar.org

Advanced Applications and Emerging Research Directions for Acetonitrile, 1,3,4 Thiadiazol 2 Ylamino

Applications in Materials Science

The unique electronic properties of the 1,3,4-thiadiazole (B1197879) ring, stemming from its sulfur and nitrogen heteroatoms, make its derivatives highly suitable for applications in materials science, particularly in the fields of optoelectronics and polymer chemistry. researchgate.netheeneygroup.com

Derivatives of 1,3,4-thiadiazole are increasingly investigated for their utility in optoelectronic devices. A phenanthroimidazole derivative incorporating a 1,3,4-thiadiazole moiety, when deposited as a thin film, has shown potential for such applications. rsc.org Optical measurements of this thin film revealed a significant optical conductivity of 3.14 × 10¹⁴ and an energy band gap calculated to be 2.96 eV, properties which are crucial for semiconductor device performance. rsc.org

| Parameter | Value |

|---|---|

| Power Conversion Efficiency (η) | 0.46% |

| Open-Circuit Voltage (VOC) | 449.4 mV |

| Short-Circuit Current Density (JSC) | 1.845 mA/cm² |

| Fill Factor (FF) | 55.6 |

| Maximum Power Output (Pmax) | 0.04149 mW |

The 1,3,4-thiadiazole heterocycle can be incorporated into the backbone of conjugated polymers, creating materials with desirable electronic properties. Research has demonstrated the synthesis of polymers through electrochemical oxidative polymerization of triaryl compounds featuring a central 1,3,4-thiadiazole unit flanked by thiophene (B33073) or selenophene (B38918) units. heeneygroup.com The resulting polymers are insoluble and exhibit enhanced stability toward n-doping compared to homopolymers like PEDOT, an effect attributed to the electron-deficient nature of the thiadiazole ring. The band gaps of these polymers have been determined through cyclic voltammetry and electronic absorption spectroscopy to be in the range of 1.8-1.9 eV. heeneygroup.com

Electrochemical Applications

The presence of nitrogen and sulfur atoms endows 1,3,4-thiadiazole derivatives with significant electrochemical activity, leading to their application as corrosion inhibitors and as components in advanced energy storage systems. nih.goviu.edu

Derivatives of 2-amino-1,3,4-thiadiazole (B1665364) have proven to be effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. nih.gov These compounds function by adsorbing onto the metal surface, creating a protective barrier that blocks the transfer of charge and mass, thereby isolating the metal from corrosive ions in the solution. nih.gov The mechanism of action involves both physical and chemical adsorption processes, which conform to the Langmuir adsorption isotherm. nih.gov

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have confirmed that these molecules act as mixed-type inhibitors. nih.gov The inhibition efficiency is dependent on the concentration of the inhibitor and the specific substituents on the thiadiazole ring. For example, 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (B1269388) showed a higher inhibition efficiency than 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole. nih.gov

| Inhibitor Compound | Concentration (M) | Inhibition Efficiency (%) |

|---|---|---|

| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | 0.0001 | 72.5 |

| 0.0003 | 85.6 | |

| 0.0005 | 90.2 | |

| 0.0010 | 94.3 | |

| 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole | 0.0001 | 66.8 |

| 0.0003 | 75.4 | |

| 0.0005 | 82.1 | |

| 0.0010 | 88.5 |

Substituted thiadiazoles are being explored as energy-rich redox-active organic molecules (ROMs) for use as anolytes in non-aqueous redox flow batteries. iu.edursc.org These molecules exhibit excellent solubility (> 2 M) in acetonitrile-based electrolytes and possess low redox potentials, which are critical for achieving high energy density in flow cells. rsc.orgresearchgate.net The redox potentials can be systematically tuned by altering the substituent groups on the thiadiazole ring, allowing for the optimization of the material's electronic properties. rsc.org The electrochemical behavior of these compounds is typically evaluated using cyclic voltammetry in an acetonitrile (B52724) solvent containing a supporting electrolyte such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI). rsc.org

The inherent electrochemical reactivity of the 1,3,4-thiadiazole nucleus, particularly in derivatives like 2-amino-5-mercapto-1,3,4-thiadiazole, forms the basis for potential sensor applications. nih.govresearchgate.net The ability of these compounds to undergo well-defined oxidation-reduction reactions on electrode surfaces suggests they could be developed into electrochemical sensors for various analytes. nih.gov

Analytical Chemistry Applications (e.g., Chelating Agents for Metal Detection)

The 2-amino-1,3,4-thiadiazole scaffold is an effective chelating agent for various metal ions, a property conferred by the electron-donating nitrogen and sulfur atoms within its structure. nih.govnih.gov These derivatives have been shown to form stable complexes with biologically important transition metals, including Cu(II), Zn(II), Ni(II), and Co(II). nih.govresearchgate.net

The formation of these metal complexes has been confirmed through various spectroscopic techniques, including UV-vis, FT-IR, and NMR spectroscopy. nih.gov In these complexes, chelation often occurs through one of the thiadiazole ring nitrogen atoms and a deprotonated hydroxyl group from a neighboring substituent, or via the nitrogen atoms of the amino groups. nih.govnih.gov This ability to form stable, often colored or fluorescent, complexes makes these compounds suitable for the development of analytical reagents for the detection and quantification of metal ions. nih.gov

| Thiadiazole Ligand | Metal Ions Chelated | Reference |

|---|---|---|

| 2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Cu(II), Zn(II) | nih.gov |

| 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole | Co(II), Ni(II), Cu(II) | researchgate.net |

| 2,5-diamino-1,3,4-thiadiazole | Co(II), Ni(II), Cu(II) | nih.gov |

Supramolecular Chemistry and Self-Assembly Processes